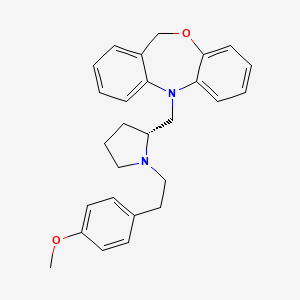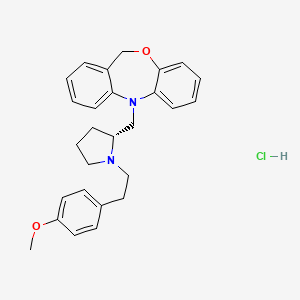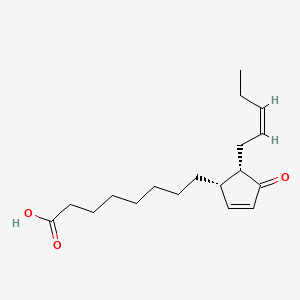
12-Oxo-phytodienoic acid
Übersicht
Beschreibung
12-Oxo-phytodienoic acid (12-OPDA) is a plant lipid-derived anti-inflammatory compound . It is a primary precursor of (-)-jasmonic acid (JA), able to trigger autonomous signaling pathways that regulate a unique subset of jasmonate-responsive genes, activating and fine-tuning defense responses, as well as growth processes in plants .
Synthesis Analysis
The functions of 12-oxo-phytodienoic acid reductase 1 (OsOPR1) were predicted through bioinformatics analysis . The expression levels of OsOPR1 under Cd stress were analyzed by using qRT-PCR .
Molecular Structure Analysis
Sequence analysis revealed that Nicotiana tabacum 12-oxophytodienoate reductase 1 (OPR1) and OPR2 encoded polypeptides of 375 and 349 amino acids with molecular masses of 41.67 and 39.04 kilodaltons (kDa), respectively .
Chemical Reactions Analysis
All five OsOPR fusion proteins exhibit distinct substrate specificity . Different catalytic activity was observed using racemic OPDA and trans-2-hexen-1-al as substrates .
Physical And Chemical Properties Analysis
12-Oxo Phytodienoic Acid has a molecular formula of CHO, an average mass of 292.413 Da, and a monoisotopic mass of 292.203857 Da .
Wissenschaftliche Forschungsanwendungen
-
Plant Growth and Defense Responses
- Summary of Application : 12-Oxo-phytodienoic acid (OPDA) is a primary precursor of (-)-jasmonic acid (JA), which can trigger autonomous signaling pathways that regulate a unique subset of jasmonate-responsive genes . These genes play a crucial role in activating and fine-tuning defense responses, as well as growth processes in plants .
- Methods of Application : The understanding of OPDA’s role in plant growth and defense responses comes from various studies that have illuminated the physiological and molecular activities of OPDA signaling in plants .
- Results or Outcomes : These studies have interconnected the regulatory loop of photosynthesis, cellular redox homeostasis, and transcriptional regulatory networks . This has shed new light on the underlying modes of cellular interfaces between growth and defense responses .
-
Cadmium Stress Tolerance in Rice
- Summary of Application : The functions of 12-oxo-phytodienoic acid reductase 1 (OsOPR1) were predicted through bioinformatics analysis . The expression levels of OsOPR1 under Cadmium (Cd) stress were analyzed .
- Methods of Application : The role that OsOPR1 gene plays in Cd tolerance was studied in Cd-sensitive yeast strain (ycf1), and the Cd concentration of transgenic yeast was analyzed using inductively coupled plasma mass spectrometry (ICP-MS) .
- Results or Outcomes : The overexpression of OsOPR1 improved the Cd tolerance of yeast cells by affecting the expression of antioxidant enzyme related genes and reducing Cd content in yeast cells . This suggests that OsOPR1 is a Cd-responsive gene and may have potential for breeding low-Cd or Cd-tolerant rice cultivars and for phytoremediation of Cd-contaminated farmland .
-
Regulator of Maize Defense against Corn Leaf Aphid
- Summary of Application : OPDA acts as a regulator of maize defense against the corn leaf aphid (CLA; Rhopalosiphum maidis), a phloem sap-sucking insect that attacks many cereal crops, including maize .
- Methods of Application : The role of OPDA in maize defense was studied using electrophysiological monitoring of aphid feeding behavior . The study also involved the analysis of callose deposition, a potential defense mechanism utilized by plants to limit aphid feeding and subsequent colonization .
- Results or Outcomes : The study suggests that the constitutively higher levels of OPDA in certain maize plants contributed to enhanced callose accumulation and heightened CLA resistance . Furthermore, exogenous application of OPDA on maize jasmonic acid-deficient plants caused enhanced callose accumulation and heightened resistance to CLA, suggesting that the OPDA-mediated resistance to CLA is independent of the jasmonic acid pathway .
-
Enhancement of Alkaloid Production and Tendril Curls
- Summary of Application : OPDA has been found to boost alkaloid production in certain plants and enhance tendril curls .
- Methods of Application : The role of OPDA in these processes is typically studied through bioinformatics analysis and experimental procedures .
- Results or Outcomes : The studies suggest that OPDA can enhance certain plant characteristics and responses, potentially offering benefits in agricultural and horticultural applications .
-
Phyto-Oxylipins: Jasmonate Signaling in Plants
- Summary of Application : OPDA is a primary precursor of (-)-jasmonic acid (JA), able to trigger autonomous signaling pathways that regulate a unique subset of jasmonate-responsive genes . These genes play a crucial role in activating and fine-tuning defense responses, as well as growth processes in plants .
- Methods of Application : The understanding of OPDA’s role in plant growth and defense responses comes from various studies that have illuminated the physiological and molecular activities of OPDA signaling in plants .
- Results or Outcomes : These studies have interconnected the regulatory loop of photosynthesis, cellular redox homeostasis, and transcriptional regulatory networks . This has shed new light on the underlying modes of cellular interfaces between growth and defense responses .
-
Medicinal Values of Phyto-oxylipins
- Summary of Application : Recent studies have illuminated the medicinal values of phyto-oxylipins, presenting their anticancer, anti-inflammatory, and antioxidative activities .
- Methods of Application : The role of OPDA in these processes is typically studied through bioinformatics analysis and experimental procedures .
- Results or Outcomes : Uncovering the modes of actions associated with oxylipins will not only assist the development of agricultural strategies in advancing disease resistance and stress adaptation, as well as yield and biomass increases in plants, but also assist the improvement of drug development through facilitating the rational design of more potent and safe anticancer (and anti-inflammation) drugs .
Safety And Hazards
Zukünftige Richtungen
Uncovering the modes of actions associated with oxylipins will not only assist the development of agricultural strategies in advancing disease resistance and stress adaptation, as well as yield and biomass increases in plants, but also assist the improvement of drug development through facilitating the rational design of more potent and safe anticancer (and anti-inflammation) drugs .
Eigenschaften
IUPAC Name |
8-[(1S,5S)-4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTMAFAPLCGXGK-JMTMCXQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@H](C=CC1=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043705 | |
| Record name | 12-Oxo-phytodienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Oxo-phytodienoic acid | |
CAS RN |
85551-10-6 | |
| Record name | 12-Oxo-phytodienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-oxo-PDA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



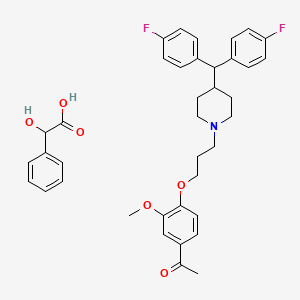
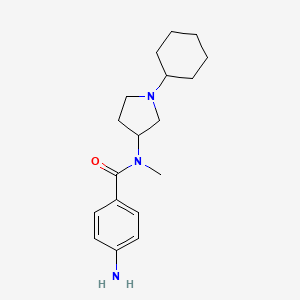
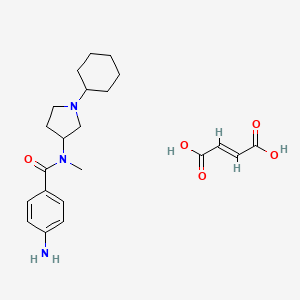
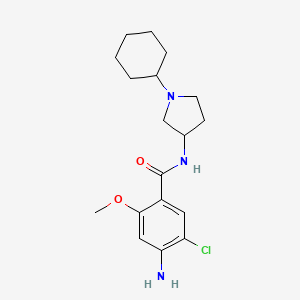
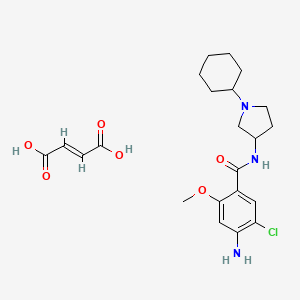
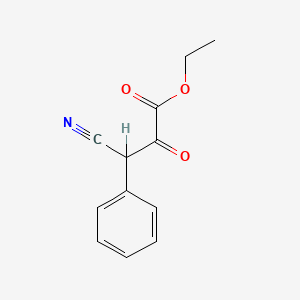
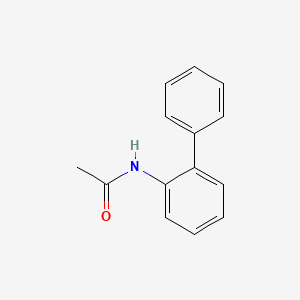
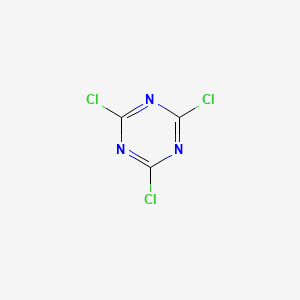
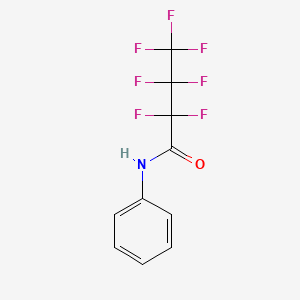
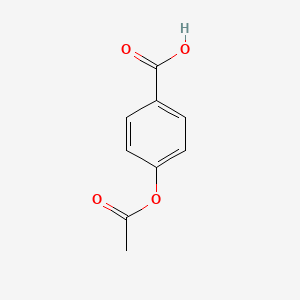
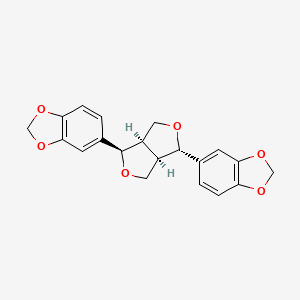
![(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol](/img/structure/B1664466.png)
